N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S/c22-13-2-4-14(5-3-13)26-19(15-9-31-10-16(15)25-26)24-21(28)20(27)23-8-12-1-6-17-18(7-12)30-11-29-17/h1-7H,8-11H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGPAQACYPURKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thienopyrazole intermediates, followed by their coupling under specific conditions.
Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the methylenation of catechol using formaldehyde and a suitable acid catalyst.
Preparation of Thienopyrazole Intermediate: The thienopyrazole core is synthesized via a cyclization reaction involving a thioamide and a hydrazine derivative.
Coupling Reaction: The final step involves the coupling of the benzodioxole and thienopyrazole intermediates with the chlorophenyl group under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide bond to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Biochemistry: The compound is used in studies to understand its interaction with various biomolecules and its effect on cellular processes.
Industrial Applications: It may be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases that are involved in cell signaling and apoptosis.
Pathways Involved: It modulates pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By inhibiting these pathways, the compound can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs within the pyrazole, thienopyrazole, and benzodioxole families. Below is a detailed analysis:
Structural Analogues
| Compound Class | Key Features | Differences from Target Compound |
|---|---|---|
| Thieno[3,4-c]pyrazoles | Fused thiophene-pyrazole systems; often halogenated for enhanced stability. | Target compound includes a rare 2H,4H,6H conformation and ethanediamide linker. |
| Benzodioxole Derivatives | 1,3-Benzodioxole groups enhance lipophilicity and metabolic resistance. | Benzodioxole is methyl-linked, unlike direct aryl attachments in analogs. |
| Pyrazole-4-carboxamides | Common in kinase inhibitors (e.g., 5-methyl-1,3-diphenyl derivatives). | Ethanediamide linker replaces simpler amide bonds, altering flexibility. |
Crystallographic Analysis
The compound’s structural confirmation would rely on X-ray crystallography, using programs like SHELXL for refinement and WinGX/ORTEP for visualization . Its dense heteroatom arrangement may complicate data collection compared to simpler pyrazole derivatives.
Research Findings and Implications
- Structural Uniqueness: The combination of thienopyrazole, benzodioxole, and ethanediamide groups distinguishes this compound from analogs. This hybrid structure could optimize binding to hydrophobic enzyme pockets.
- Synthetic Scalability : While EDC/HOBt coupling is reliable, the multi-step synthesis may limit yield compared to single-heterocycle systems .
- Potential Applications: Similar compounds show promise in targeting inflammation or cancer; however, the target molecule’s bioactivity remains speculative without empirical data.
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a benzodioxole moiety with a thieno[3,4-c]pyrazole derivative. The molecular formula is with a molecular weight of 334.82 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 334.82 g/mol |
| LogP | 4.1703 |
| Polar Surface Area | 36.801 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the coupling of the benzodioxole moiety with a thieno[3,4-c]pyrazole derivative under controlled conditions to ensure high yield and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves cell cycle arrest and modulation of apoptotic pathways.
Key Findings:
- Cytotoxicity: The compound showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics.
- Mechanism of Action: It targets key proteins involved in cell survival and proliferation, including PARP-1 and EGFR.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effectiveness against certain strains of bacteria and fungi.
Case Studies
-
Study on Anticancer Properties:
A study evaluated the effects of this compound on MCF-7 cells using MTT assays. Results indicated an IC50 value of approximately 6.21 µM, demonstrating promising anticancer activity compared to Erlotinib (IC50 = 2.51 µM) as a reference drug . -
In Vivo Models:
Further validation was conducted using SEC-cancer models where the compound exhibited significant tumor growth inhibition, supporting its potential as a therapeutic agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction: The compound triggers apoptotic pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition: It inhibits critical enzymes such as EGFR and PARP-1, which are involved in cancer cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
